molecular formula C17H15NO3 B556506 5-Benzyloxyindole-3-acetic acid CAS No. 4382-53-0

5-Benzyloxyindole-3-acetic acid

Cat. No. B556506
CAS RN: 4382-53-0
M. Wt: 281,31 g/mole
InChI Key: GKIOPUYLJUOZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxyindole-3-acetic acid is a reactant used for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .


Synthesis Analysis

5-Benzyloxyindole-3-acetic acid is synthesized for proteomics research . It is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .


Molecular Structure Analysis

The molecular formula of 5-Benzyloxyindole-3-acetic acid is C17H15NO3 . The molecular weight is 281.31 g/mol .


Chemical Reactions Analysis

5-Benzyloxyindole-3-acetic acid is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .


Physical And Chemical Properties Analysis

The melting point of 5-Benzyloxyindole-3-acetic acid is 147-149 °C . The boiling point is predicted to be 533.2±40.0 °C .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medical Science, specifically Oncology .
  • Application Summary: 5-Benzyloxyindole-3-acetic acid has been incorporated into platinum(IV) complexes to create potential anticancer drugs . These complexes are kinetically inert and are designed to overcome the limitations of standard platinum(II) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .
  • Methods of Application: The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid were reported .
  • Results: All complexes proved to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . One of the complexes, 56-5B3A, demonstrated the greatest anticancer activity, displaying GI 50 values between 1.2 and 150 nM .

Weed Growth Inhibition

  • Scientific Field: Agricultural Science .
  • Application Summary: Indole-3-acetic acid (IAA), a common plant hormone of the auxin class, regulates various plant growth processes . High levels of IAA can exert an inhibitory effect on plant physiological processes .
  • Methods of Application: The study investigated IAA production by the basidiomycetous yeast Rhodosporidiobolus fluvialis DMKU-CP293 . The production was optimized in shake-flask culture using a cost-effective medium . Production was then scaled up to a 15-L bioreactor and to a pilot-scale (100-L) bioreactor .
  • Results: IAA was successfully produced at a concentration of 3569.32 mg/L at the pilot scale . The results showed that weed (Cyperus rotundus L.) growth could be inhibited by 50 mg/L of crude IAA .

Safety And Hazards

5-Benzyloxyindole-3-acetic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

5-Benzyloxyindole-3-acetic acid is used in proteomics research . It is also used in the preparation of potential anticancer agents , indicating its potential in medical and pharmaceutical research.

Relevant Papers The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid, a bioactive ligand that integrates an indole pharmacophore, have been reported . These complexes exhibit prominent anticancer activity .

properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIOPUYLJUOZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195943
Record name 5-Benzyloxyindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxyindole-3-acetic acid

CAS RN

4382-53-0
Record name 5-Benzyloxyindole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4382-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyloxyindole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzyloxyindole-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxyindole-3-acetic acid
Reactant of Route 2
Reactant of Route 2
5-Benzyloxyindole-3-acetic acid
Reactant of Route 3
5-Benzyloxyindole-3-acetic acid
Reactant of Route 4
Reactant of Route 4
5-Benzyloxyindole-3-acetic acid
Reactant of Route 5
Reactant of Route 5
5-Benzyloxyindole-3-acetic acid
Reactant of Route 6
5-Benzyloxyindole-3-acetic acid

Citations

For This Compound
12
Citations
JJ Correia - 1977 - search.proquest.com
… This method offers an in termediate that can be substituted to give 5-benzyloxyindole-3-acetic acid (29) The synthesis of 5-benzyloxyindole (12) · begins with bis-3-formylphenyl …
Number of citations: 2 search.proquest.com
O Beck, G Sedvall - Journal of Labelled Compounds, 1975 - Wiley Online Library
… analogues, dideuterated 5-benzyloxyindole-3-acetic acid and 5-ber1zyloxyindoie-3--acetamide are formed (Fig. 1) . The refluxing time used by Ek and Witkop (88 h) was prolonged to …
A Ek, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
New labile metabolites derived from tryptophan and bearing oxygen functions in positions 5 and 7 have been prepared and correlated with regard to their actual and potential …
Number of citations: 101 pubs.acs.org
AW Berger, JN Driscoll, JS Driscoll… - Photochemistry and …, 1968 - Wiley Online Library
The chemiluminescent autoxidation of over fifty indoles has been measured in dimethyl sulfoxide (DMSO). The 3‐alkylindole derivatives represent the brightest and most efficient …
Number of citations: 15 onlinelibrary.wiley.com
F Ehlrich, C Ges - J. Biol. Chem, 1930 - the-hive.archive.erowid.org
… the synthesis of 5-hydroxytryptophol by the catalytic debenzylation of 5-benzyloxytryptophol, a compound made in turn either by the reduction of 5-benzyloxyindole-3-acetic acid …
Number of citations: 3 the-hive.archive.erowid.org
F Ehlrich, C Ges - J. Biol. Chem, 1930 - thevespiary.org
… the synthesis of 5-hydroxytryptophol by the catalytic debenzylation of 5-benzyloxytryptophol, a compound made in turn either by the reduction of 5-benzyloxyindole-3-acetic acid …
Number of citations: 0 www.thevespiary.org
L Van Meulebroek, JV Bussche, K Steppe… - … of Chromatography A, 2012 - Elsevier
Phytohormones are key signalling biomolecules and are of particular interest because of their regulating role in numerous physiological and developmental plant processes. Since the …
Number of citations: 75 www.sciencedirect.com
JA Hoskins, RJ Pollitt - Journal of Chromatography A, 1975 - Elsevier
NOTES 437 dissolved in 1.7 ml 2H20 containing IO’%, Na02H was heated for 6 h at 120”. After acidification with 2 N hydrochloric acid a 2-S-ml methanolic solution of the product was …
Number of citations: 20 www.sciencedirect.com
M Sugawara, A Hashimoto, M Kobayashi, K Iseki… - … et Biophysica Acta (BBA …, 1994 - Elsevier
… 5-Benzyloxyindole-3-acetic acid (BOIAA), 5-Benzyloxy-oL-tryptophan (BOTP), Egg yolk phosphatidylcholine and OL-a-phosphatidylserine dipalmitoyl (DPPS) were purchased from …
Number of citations: 15 www.sciencedirect.com
M Sugawara, M Kurosawa, K Sakai… - … et Biophysica Acta (BBA …, 2002 - Elsevier
… hydrochloride, imipramine hydrochloride, metoprolol tartrate, pindolol, promethazine hydrochloride, ritodrine hydrochloride, enoxacin, 5-benzyloxyindole-3-acetic acid, naproxen, …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.